DL-SERINE (1-13C)
Description
Foundational Principles of Stable Isotope Labeling
Isotope labeling utilizes isotopes to trace the fate of atoms or molecules within a biological, chemical, or physical system. vulcanchem.com The core principle lies in the chemical equivalence of isotopes; they possess the same number of protons and electrons, resulting in identical chemical reactivity. nih.gov For instance, a molecule of the amino acid serine containing a carbon-13 (¹³C) atom will be recognized and processed by enzymes in the same manner as a molecule containing the more common carbon-12 (¹²C) atom. nih.gov
However, their differing number of neutrons gives them a distinct atomic mass. isotope.com This mass difference is the key to their detection. Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can distinguish between the labeled compound (the "tracer") and its unlabeled counterpart (the "tracee"). vulcanchem.comnih.gov This allows researchers to follow the incorporation of the isotopic label into downstream metabolites, effectively mapping the flow of atoms through metabolic networks. nih.gov
Another fundamental principle is isotopic dilution. By introducing a known quantity of a labeled compound into a system, the extent to which it is diluted by the endogenous, unlabeled pool of that metabolite can be used to quantify the size of that pool or the rate of its turnover. vulcanchem.comisotope.com This method, often referred to as stable isotope dilution analysis, is a gold standard for the absolute quantification of metabolites.
Rationale for Carbon-13 Isotopic Tracing in Metabolic Research
While both radioactive (e.g., ¹⁴C) and stable (e.g., ¹³C) isotopes can be used for tracing, carbon-13 has become a preferred choice in modern metabolic research, particularly in studies involving human subjects. The primary reason is safety; ¹³C is a naturally occurring, non-radioactive stable isotope, posing no radiation risk to participants or researchers. nih.govsigmaaldrich.com This allows for its use in a wider range of clinical studies and over longer experimental periods to assess multiple pathways simultaneously. escholarship.org
Carbon forms the backbone of virtually all organic molecules, making ¹³C an ideal tracer for tracking the core pathways of central carbon metabolism, such as glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose (B10789219) phosphate (B84403) pathway. isotope.commedchemexpress.com By supplying cells or organisms with a substrate labeled with ¹³C, such as [¹³C]-glucose or a ¹³C-labeled amino acid, researchers can measure the distribution of the ¹³C label across a wide array of downstream metabolites. biorxiv.org This data, when analyzed with mathematical models in a process called ¹³C-Metabolic Flux Analysis (¹³C-MFA), provides quantitative estimates of the rates (fluxes) of metabolic reactions. plos.orgvanderbilt.edunih.gov This yields a highly detailed and dynamic picture of cellular metabolism that cannot be obtained by simply measuring metabolite concentrations. vanderbilt.edu
The choice of which carbon atom to label in a tracer molecule is a critical aspect of experimental design, as it determines which pathways can be most precisely interrogated. plos.org Different labeling patterns provide complementary information, allowing for a more comprehensive analysis of complex metabolic networks. medchemexpress.com
Overview of DL-SERINE (1-13C) as a Metabolic Probe
Serine is a non-essential amino acid central to numerous anabolic processes. sigmaaldrich.comsigmaaldrich.com It serves as a building block for proteins and is a precursor for the synthesis of other amino acids like glycine (B1666218) and cysteine, as well as vital biomolecules such as phospholipids, sphingolipids, and the neurotransmitter D-serine. sigmaaldrich.comvanderbilt.edusigmaaldrich.com Crucially, serine metabolism is a major source of one-carbon units for the folate cycle, which is essential for the synthesis of nucleotides (the building blocks of DNA and RNA) and for methylation reactions. nih.govresearchgate.net Given this central role, particularly in highly proliferative cells like cancer cells, tracing serine metabolism is of significant interest. nih.govisotope.com
DL-SERINE (1-¹³C) is a specific isotopic tracer where the carbon atom of the carboxyl group (C-1) is replaced with a ¹³C isotope. The "DL" designation indicates that the compound is a racemic mixture, containing both L-serine and D-serine stereoisomers. While L-serine is the form predominantly used in protein synthesis and as a precursor for many pathways, D-serine also has important biological roles, notably as a neurotransmitter. sigmaaldrich.comyuntsg.com
Using DL-SERINE (1-¹³C) as a metabolic probe offers specific advantages for pathway analysis. The fate of the ¹³C label at the C-1 position is highly informative. A key reaction in one-carbon metabolism is the conversion of serine to glycine, catalyzed by the enzyme serine hydroxymethyltransferase (SHMT). In this reaction, the carboxyl group (C-1) and the amino group are removed, with the C-1 carbon being released as CO₂. Therefore, when tracing with DL-SERINE (1-¹³C), the disappearance of the label into the CO₂ pool provides a direct measure of this specific metabolic step.
Conversely, if the ¹³C label from the C-1 position is retained in downstream products, it indicates that the entire carbon backbone of serine was used in their synthesis. For example, in the synthesis of the amino acid cysteine, the entire carbon skeleton of serine is utilized. aacrjournals.org Research using L-Serine (1-¹³C) has been employed to trace its incorporation into cysteine and subsequently into the antioxidant glutathione (B108866), providing insights into redox homeostasis in normal and cancerous tissues. aacrjournals.org
The choice of the 1-¹³C label allows for a clear distinction between pathways that decarboxylate serine and those that incorporate its full carbon structure. This makes DL-SERINE (1-¹³C) a precise tool for dissecting the complex and interconnected pathways branching from this critical metabolic node.
Research Findings with ¹³C-Labeled Serine
The following table summarizes findings from studies using ¹³C-labeled serine to investigate metabolic pathways. While not all studies specify the use of the DL-racemic mixture, they illustrate the principles of using positionally labeled serine to trace metabolic fate.
| Tracer Used | Biological System | Key Research Finding | Metabolic Pathway Investigated |
| L-[¹³C₁]-Serine | Murine Tissues & Tumors | De novo cysteine synthesis was highest in normal liver and pancreas but was downregulated during tumorigenesis. Tumors universally relied on cystine uptake from the environment. aacrjournals.org | Cysteine & Glutathione Synthesis |
| [¹³C]-Serine | Human Cancer Cell Lines | Developed a method to trace the metabolic fate of serine, finding that the collective expression of pathway genes, rather than single genes, predicted metabolic flux into nucleotide synthesis and glutathione production. isotope.com | Serine, Glycine, One-Carbon (SGOC) Network |
| [3-¹³C]-Serine | Healthy Humans | Determined that serine is the predominant one-carbon donor for the remethylation of homocysteine to methionine, a key step in the folate cycle. physiology.org | One-Carbon Metabolism / Methionine Cycle |
| [2-¹³C]-Serine | Human Hepatoma Cells | Traced the 2-carbon of serine into the mitochondrial one-carbon pool, which is exported as formate (B1220265) for use in cytosolic synthesis of nucleotides and methionine. nih.govescholarship.org | Mitochondrial One-Carbon Metabolism |
Properties
Molecular Weight |
106.09 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Methodological Paradigms for Dl Serine 1 13c Tracer Studies
Experimental Models in Isotopic Tracing Investigations
The selection of an appropriate experimental model is fundamental to addressing specific questions in metabolic research. DL-SERINE (1-13C) is utilized across a spectrum of models, each offering unique advantages for elucidating metabolic pathways.
In Vitro Cellular Systems for Metabolic Flux Analysis
Metabolic flux analysis (MFA) using 13C-labeled substrates is a cornerstone for quantitatively understanding cellular metabolism. creative-proteomics.comnih.govspringernature.com In vitro cell cultures provide a controlled environment to trace the metabolic fate of DL-SERINE (1-13C) and determine the rates of intracellular metabolic reactions. nih.govresearchgate.net
For example, studies have utilized [U-13C3]serine in HL-60 neutrophil-like cells to investigate metabolic rewiring during differentiation and immune stimulation. nih.gov In such experiments, cells are cultured in a medium where a standard nutrient is replaced with its 13C-labeled counterpart. After a period of growth, intracellular metabolites are extracted and their mass isotopomer distributions are analyzed. nih.govbiorxiv.org This analysis reveals how the carbon backbone of serine is incorporated into other metabolites. For instance, the M+3 fraction of pyruvate (B1213749) derived from [U-13C3]serine was found to be less than 1% in all cell types studied, indicating that serine was not significantly catabolized through this pathway under the experimental conditions. nih.gov
These in vitro systems allow for the precise manipulation of experimental conditions and the straightforward application of tracers to dissect complex metabolic networks.
Ex Vivo Tissue Perfusion and Organ Slice Models
Ex vivo models, such as tissue perfusion and organ slice cultures, bridge the gap between in vitro and in vivo studies. These systems maintain the tissue architecture and cellular heterogeneity of an organ, providing a more physiologically relevant context for metabolic investigations.
In ex vivo lung perfusion (EVLP), for instance, donor lungs are maintained outside the body in a functional state, allowing for assessment and intervention. nih.govnih.gov While the provided search results focus on the composition of perfusion solutions and physiological outcomes, the application of 13C-labeled tracers like DL-SERINE (1-13C) in such systems would enable the direct study of serine metabolism within the intact organ. This approach can provide valuable insights into organ-specific metabolic pathways and their regulation.
In Vivo Non-Human Animal Models for Metabolic Elucidation
In vivo studies using non-human animal models are indispensable for understanding metabolism in the context of a whole, living organism. nih.gov These models allow for the investigation of inter-organ metabolic fluxes and the systemic effects of metabolic perturbations.
The use of 13C-labeled substrates, including serine, in animal models has been instrumental in understanding complex metabolic processes. For instance, in vivo 13C tracer infusions have been used to study de novo serine biosynthesis in primary breast tumors and lung metastases in mice. nih.gov Such studies can reveal differences in metabolic phenotypes between primary tumors and metastatic sites.
Furthermore, tracing experiments with [U-13C]-glutamine in mouse models have demonstrated the in vivo contribution of endogenous CO2 to serine biosynthesis. biorxiv.org The observation of serine M+1 in mouse sarcomas in vivo, but not in cultured sarcoma cells, highlights the importance of systemic metabolic interactions that are only captured in a whole-animal model. biorxiv.org These findings underscore the necessity of in vivo models for a comprehensive understanding of metabolic pathways. biorxiv.org
Advanced Analytical Techniques for 13C-Labeled Metabolite Profiling
The accurate and sensitive detection of 13C-labeled metabolites is paramount for the success of tracer studies. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique widely used for this purpose. creative-proteomics.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy in Isotopic Studies
NMR spectroscopy is a versatile analytical tool that can identify and quantify metabolites in biological samples. unc.edu In the context of 13C tracer studies, NMR is used to determine the position and extent of 13C incorporation into various metabolites. acs.org This information is crucial for elucidating metabolic pathways and calculating metabolic fluxes.
Both direct 13C NMR and indirect 1H-[13C] NMR methods are employed. nih.gov Direct 13C NMR offers the advantage of directly observing the carbon backbone of molecules, while indirect methods provide enhanced sensitivity by detecting protons attached to 13C nuclei. nih.gov
| Experimental Model | Key Finding | Analytical Technique |
|---|---|---|
| In Vitro HL-60 Cells | Serine was not significantly broken down into pyruvate during central carbon metabolism. nih.gov | Gas Chromatography-Mass Spectrometry (GC-MS) |
| In Vivo Mouse Sarcomas | Endogenous CO2 contributes to serine biosynthesis in a whole-organism context. biorxiv.org | Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) |
| In Vivo Rat Brain | Detection of [3-13C]serine and other glycolytic intermediates following [1,6-13C2]glucose infusion. ismrm.org | In vivo 1H-localized 13C spectroscopy |
1D 13C-NMR and 1H-NMR with 13C Decoupling
One-dimensional (1D) NMR techniques are fundamental in 13C-metabolite profiling. 1D 13C-NMR spectra directly show the signals of 13C nuclei, allowing for the identification of labeled positions within a molecule. chemicalbook.com However, the low natural abundance and lower gyromagnetic ratio of 13C can result in lower sensitivity compared to 1H-NMR.
1H-NMR spectroscopy, particularly with 13C decoupling, is a highly sensitive method for analyzing 13C-labeled compounds. nih.gov In this approach, the sample is irradiated at the 13C resonance frequency, which removes the coupling between 13C and its attached protons. This simplifies the 1H spectrum and can improve signal-to-noise. The presence of 13C can be inferred from the appearance of satellite peaks flanking the main proton signal. The relative intensities of these satellite peaks to the central peak provide a measure of 13C enrichment. acs.org
2D Homonuclear and Heteronuclear NMR (e.g., TOCSY, HSQC, HMBC)
Two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for tracing the metabolic fate of DL-SERINE (1-13C). By providing detailed information about the connectivity and spatial relationships between atoms in a molecule, 2D NMR allows for the unambiguous identification of metabolites and the determination of isotopic labeling patterns. nih.gov The larger chemical shift dispersion of the 13C nucleus is often utilized to resolve signal overlap that can occur in crowded 1D proton spectra. researchgate.net
Several 2D NMR experiments are particularly valuable in tracer studies:
Total Correlation Spectroscopy (TOCSY): This homonuclear experiment reveals correlations between all protons within a spin system. In the context of DL-SERINE (1-13C) studies, TOCSY can be used to identify serine and its downstream metabolites by tracing the connectivity of their proton networks. nih.govbmrb.io
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly bonded to a heteronucleus, such as 13C. nih.gov The 2D 1H-13C HSQC experiment is highly sensitive and directly identifies correlated 1H and 13C chemical shifts, which significantly increases the reliability of metabolite assignment. nih.gov It is instrumental in pinpointing the location of the 13C label within serine and its metabolic products. nih.gov
Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range correlations between protons and carbons (typically over two to three bonds). This provides crucial information for assembling the carbon skeleton of a metabolite and confirming its structure, which is especially useful for identifying unknown products derived from DL-SERINE (1-13C). nih.govnih.gov
Together, these techniques, often used in combination (e.g., HSQC-TOCSY), provide a nearly complete picture of the 1H-1H and 1H-13C spin systems, enabling robust structural confirmation and the tracing of the 1-13C label as it is incorporated into various metabolic pools. researchgate.netnih.gov
| NMR Technique | Type | Information Provided | Application in DL-SERINE (1-13C) Studies |
|---|---|---|---|
| TOCSY (Total Correlation Spectroscopy) | 2D Homonuclear (1H-1H) | Correlates all protons within a coupled spin system. | Identifies serine and its metabolic products by revealing their complete proton spin networks. nih.govbmrb.io |
| HSQC (Heteronuclear Single Quantum Coherence) | 2D Heteronuclear (1H-13C) | Correlates protons to directly attached carbons. | Pinpoints the location of the 13C label with high sensitivity and reliability. nih.gov |
| HMBC (Heteronuclear Multiple Bond Correlation) | 2D Heteronuclear (1H-13C) | Correlates protons to carbons over 2-3 bonds. | Provides carbon skeleton connectivity, confirming the structure of novel metabolites derived from serine. nih.gov |
Quantitative Isotopic Enrichment Analysis by NMR
Beyond structural identification, NMR is a primary tool for quantifying the fractional enrichment of 13C at specific atomic positions within a molecule. This quantitative data is the cornerstone of metabolic flux analysis. A common method involves acquiring two sets of spectra: one with and one without a 13C inversion pulse. acs.org The difference between these two datasets yields a 1H-[13C] NMR spectrum that exclusively shows signals from protons attached to 13C atoms. acs.org
By comparing the integrals of signals in the 1H-[13C] difference spectrum to the total proton signals (from protons attached to both 12C and 13C), the 13C fractional enrichment can be precisely calculated. acs.org It is crucial to account for the 13C isotope effect, which causes a slight frequency shift for 13C-labeled compounds relative to their unlabeled counterparts; this effect is readily observable in high-resolution NMR. acs.org For certain functional groups, such as carboxylates, where the 13C nucleus lacks an attached proton, chemoselective derivatization with a 15N-labeled tag can be employed. This allows for sensitive detection and quantification via HSQC experiments. nih.gov
Mass Spectrometry (MS) for Isotope Ratio and Mass Isotopomer Distribution Analysis
Mass spectrometry (MS) is an indispensable tool in DL-SERINE (1-13C) tracer studies due to its exceptional sensitivity and ability to analyze complex mixtures. ethz.ch MS-based methods measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of isotope ratios and the distribution of mass isotopomers. osti.govnih.gov A mass isotopomer (or isotopologue) is a molecule that differs only in its isotopic composition. nih.gov
The analysis of the mass isotopomer distribution (MID), also known as the mass distribution vector (MDV), provides a fingerprint of metabolic pathway activity. nih.gov For a metabolite with 'n' carbon atoms, the MID represents the fractional abundance of molecules with zero (M+0), one (M+1), two (M+2), up to 'n' (M+n) 13C atoms. nih.gov This distribution, after correction for the natural abundance of heavy isotopes, directly reflects the metabolic pathways through which the 13C label from DL-SERINE (1-13C) has traveled. nih.govnih.gov High-resolution mass spectrometers, such as Orbitrap instruments, are particularly well-suited for this analysis, offering excellent precision (often <1%) and trueness for accurate MID determination. osti.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for analyzing the isotopic enrichment of metabolites like serine. wikipedia.org In this approach, volatile derivatives of the amino acids and other metabolites are first prepared to facilitate their passage through the gas chromatograph. researchgate.net Common derivatization agents for serine include N,O-bis(trifluoroacetyl)methyl ester and trimethylsilyl (TMS). nih.govnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) offers a complementary approach for analyzing 13C-labeled metabolites from DL-SERINE (1-13C) tracer experiments. isotope.com LC is particularly advantageous for analyzing non-volatile or thermally fragile compounds that are not amenable to GC without derivatization. researchgate.net Various LC separation methods, including reversed-phase (RP), hydrophilic interaction liquid chromatography (HILIC), and anion-exchange chromatography (IC), can be coupled with high-resolution mass spectrometry to analyze a wide range of metabolites. nih.gov
In the context of serine analysis, LC-MS methods have been developed for the sensitive quantification of serine enantiomers in biological matrices like human plasma. nih.govsemanticscholar.org These methods often involve pre-column derivatization to achieve chiral separation. nih.gov The high sensitivity and specificity of LC-MS make it a powerful tool for tracking the incorporation of the 13C label from DL-SERINE (1-13C) into a diverse array of downstream metabolites. isotope.com
Tandem Mass Spectrometry (MS/MS) for Fragment Analysis
Tandem mass spectrometry (MS/MS) significantly enhances the analytical power of MS by enabling the structural characterization of metabolites and the precise localization of isotopic labels. ncsu.edu In an MS/MS experiment, a specific precursor ion (e.g., the M+1 isotopologue of a serine-derived metabolite) is selected in the first mass analyzer, fragmented through collision with an inert gas, and the resulting product ions are analyzed in a second mass analyzer. youtube.com
The fragmentation pattern is characteristic of the molecule's structure. By comparing the MS/MS spectra of labeled and unlabeled compounds, one can deduce the specific location of the 13C atom within the molecule. nih.gov This is because the mass of a fragment ion will shift depending on whether it contains the 13C label. youtube.com Techniques like multiple reaction monitoring (MRM) use this principle for highly specific and sensitive quantification of target metabolites by monitoring specific precursor-to-product ion transitions. nih.govspringernature.com
| Mass Spectrometry Technique | Principle | Key Information Obtained | Application in DL-SERINE (1-13C) Studies |
|---|---|---|---|
| General MS | Measures mass-to-charge ratio to determine mass isotopomer distributions (MIDs). | Fractional abundance of M+0, M+1, M+2... isotopologues. | Provides a fingerprint of metabolic pathway activity by tracking 13C incorporation. nih.gov |
| GC-MS | Separates volatile derivatives by GC before MS analysis. | Positional 13C enrichment from fragment analysis. | Distinguishes between competing metabolic pathways by determining label position in serine and its products. osti.govnih.gov |
| LC-MS | Separates non-volatile or thermally labile compounds by LC before MS analysis. | Quantification of a wide range of metabolites. | Tracks 13C incorporation into diverse downstream metabolites that are not suitable for GC. nih.govresearchgate.net |
| Tandem MS (MS/MS) | Fragments selected precursor ions to produce characteristic product ions. | Structural information and precise localization of the 13C label. | Confirms metabolite structures and pinpoints the exact location of the 13C atom within a molecule. ncsu.edunih.gov |
Computational Approaches for Metabolic Flux Analysis (MFA)
The isotopic labeling data generated by NMR and MS are information-rich but require computational models for interpretation. nih.gov 13C-Metabolic Flux Analysis (13C-MFA) is a powerful, model-based technique that uses these data to quantify the rates (fluxes) of intracellular metabolic reactions. nih.govmedchemexpress.com
The core of 13C-MFA involves several steps:
Model Definition: A stoichiometric model of the relevant metabolic network is constructed, defining all known reactions and pathways.
Labeling Experiment: A 13C tracer, such as DL-SERINE (1-13C), is introduced into the biological system. nih.gov
Isotopic Labeling Measurement: The MIDs of key metabolites (often protein-bound amino acids) are measured at isotopic steady state using MS or NMR. nih.gov
Flux Estimation: An iterative algorithm is used to find the set of metabolic fluxes that best explains the experimentally measured MIDs and other physiological data (e.g., substrate uptake and product secretion rates). nih.gov This is typically achieved through a least-squares regression approach, where the difference between the simulated and measured labeling patterns is minimized. nih.gov
Advanced software packages and computational frameworks, including machine-learning-based approaches, have been developed to handle the complexity of these calculations and improve the accuracy and speed of flux estimation. nih.govnrel.gov Ultimately, 13C-MFA provides a quantitative map of cellular metabolism, revealing how nutrients like serine are utilized and routed through the intricate network of biochemical reactions. medchemexpress.com
Isotopomer and Cumomer Model Development
The foundation of 13C-MFA is a comprehensive metabolic network model that accurately represents the biochemical reactions involving the tracer. When using DL-SERINE (1-13C), the model must include the primary pathways of serine metabolism, such as its conversion to glycine (B1666218) and a one-carbon unit, its potential conversion to pyruvate, and its incorporation into proteins and other macromolecules. The development of isotopomer and cumomer models is crucial for simulating the propagation of the 13C label throughout this network.
Isotopomer Model Framework: An isotopomer is a molecule with a specific pattern of isotopic labeling. In the context of DL-SERINE (1-13C), the initial labeled species is serine with a 13C atom at the C1 (carboxyl) position. The isotopomer model consists of a system of algebraic equations that describe the balance of each isotopomer for every metabolite in the network at isotopic steady state. These models account for the atom transitions in each biochemical reaction, tracking the fate of the 1-13C label as serine is metabolized. For instance, the conversion of [1-13C]serine to glycine results in the transfer of the labeled carbon to a one-carbon unit carried by tetrahydrofolate.
Cumomer Model Framework: For complex metabolic networks, the number of isotopomer balance equations can become excessively large. The cumomer (cumulative isotopomer) modeling framework offers a more computationally efficient alternative. Cumomers are defined as the weighted sum of isotopomers and represent the labeling state of a particular carbon position within a metabolite. This approach reduces the complexity of the system of equations that need to be solved, making flux estimation more tractable for larger networks.
The development of these models for DL-SERINE (1-13C) studies requires careful consideration of all relevant metabolic pathways and the precise atom mappings for each reaction. The complexity of the model will depend on the specific biological system and the research questions being addressed. nih.govfrontiersin.org
| Model Component | Description for DL-SERINE (1-13C) Tracer Studies |
| Metabolic Network | Includes serine-glycine one-carbon metabolism, glycolysis/gluconeogenesis, TCA cycle, and relevant biosynthetic pathways. |
| Atom Transitions | Precisely maps the fate of the C1 carbon of serine in all included reactions. |
| Isotopomer Balances | A system of equations describing the steady-state abundance of each isotopomer for all metabolites in the network. |
| Cumomer Balances | A computationally efficient alternative to isotopomer balances, particularly for large and complex networks. |
Flux Estimation Algorithms and Software Tools
Once a metabolic model is established and experimental data from DL-SERINE (1-13C) tracer experiments are obtained (typically mass spectrometry measurements of metabolite labeling patterns), the next step is to estimate the intracellular metabolic fluxes. This is achieved by using iterative algorithms that seek to find the set of fluxes that best explain the experimental data.
Flux Estimation Algorithms: The core of flux estimation is a nonlinear least-squares regression problem. The objective is to minimize the sum of squared residuals (SSR) between the experimentally measured isotopic labeling patterns and the labeling patterns simulated by the metabolic model for a given set of fluxes. nih.gov Various optimization algorithms can be employed to solve this problem, with the goal of finding a global minimum for the SSR. To enhance the likelihood of finding the global optimum, it is common practice to perform multiple optimization runs, each starting from a different set of initial random flux values. nih.gov
Software Tools: Several software packages have been developed to facilitate 13C-MFA. These tools provide a platform for model construction, data input, flux estimation, and statistical analysis. While many of these tools are broadly applicable, their suitability for a DL-SERINE (1-13C) tracer study will depend on their ability to handle the specific metabolic network and atom transitions relevant to serine metabolism.
| Software Tool | Key Features | Relevance to DL-SERINE (1-13C) Studies |
| METRAN | Based on the Elementary Metabolite Units (EMU) framework, which enhances computational efficiency. mit.edunih.gov | Suitable for modeling the complex network of serine metabolism and performing flux calculations. |
| OpenFLUX | User-friendly software that also utilizes the EMU framework, facilitating model creation and flux calculation. researchgate.net | Can be used to model serine metabolic pathways and estimate fluxes from 13C labeling data. researchgate.net |
| 13CFLUX2 | A comprehensive software suite for 13C-MFA that supports both steady-state and non-stationary flux analysis. | Applicable to DL-SERINE (1-13C) tracer studies, offering robust flux estimation and statistical analysis capabilities. |
| INCA | A MATLAB-based tool for isotopomer network compartmental analysis, capable of both steady-state and isotopically non-stationary MFA. | Can be used to model the dynamic labeling of metabolites from [1-13C]serine and estimate fluxes. |
Assessment of Flux Precision and Accuracy
Goodness-of-Fit Analysis: The first step in assessing the accuracy of the flux map is to evaluate the goodness-of-fit between the model simulation and the experimental data. This is typically done using a chi-square statistical test. The sum of squared residuals (SSR) is compared to a chi-square distribution with degrees of freedom equal to the number of independent measurements minus the number of estimated fluxes. If the SSR falls within a specified confidence interval (e.g., 95%), the model is considered to be a good fit to the data. A poor goodness-of-fit may indicate errors in the metabolic model, inaccuracies in the experimental data, or unaccounted for metabolic pathways. nih.gov
Confidence Intervals: To determine the precision of each estimated flux, confidence intervals are calculated. These intervals provide a range within which the true flux value is expected to lie with a certain level of confidence (e.g., 95%). The calculation of confidence intervals is a computationally intensive process that involves exploring the solution space around the optimal flux map to identify the range of flux values that are statistically acceptable. Narrow confidence intervals indicate a high degree of precision in the flux estimate, while wide intervals suggest that the flux is poorly resolved by the experimental data.
The choice of tracer, in this case DL-SERINE (1-13C), significantly influences the precision with which different fluxes in the network can be estimated. researchgate.netnih.gov Therefore, careful experimental design is crucial for maximizing the precision of the fluxes of interest.
| Assessment Method | Description | Interpretation in DL-SERINE (1-13C) Studies |
| Goodness-of-Fit (Chi-Square Test) | Compares the sum of squared residuals (SSR) between measured and simulated labeling patterns to a chi-square distribution. | A statistically acceptable fit indicates that the proposed model of serine metabolism is consistent with the experimental data. |
| Confidence Interval Calculation | Determines the range of values for each estimated flux that are statistically consistent with the experimental data. | Narrow confidence intervals for fluxes in the serine-glycine one-carbon pathway indicate a precise quantification of these metabolic rates. |
Elucidation of Metabolic Pathways and Interconnections Using Dl Serine 1 13c
Serine Biosynthesis and Catabolism Pathway Investigations
DL-SERINE (1-13C) is instrumental in dissecting the complex network of serine synthesis and breakdown. The stability of the 13C isotope allows for detailed analysis using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, revealing the contributions of serine to central carbon metabolism.
De Novo Serine Synthesis via the Phosphorylated Pathway
The primary route for de novo serine biosynthesis in many organisms is the phosphorylated pathway, which branches from glycolysis. This pathway involves three sequential enzymatic reactions starting with the oxidation of the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG). nih.gov While DL-SERINE (1-13C) is used to trace the catabolic fate of serine, studies using 13C-labeled glucose are employed to quantify the flux into the serine biosynthesis pathway. researchgate.netolemiss.edu In these experiments, the labeling pattern of serine reflects its synthesis from glucose. For instance, using [1,2-13C]glucose results in doubly labeled (M+2) 3-PG, which is then converted to M+2 serine. olemiss.edu By measuring the isotopic enrichment in serine, researchers can determine the rate of its de novo synthesis and how this rate changes in response to different cellular conditions, such as in cancer cells where the pathway is often upregulated. researchgate.netresearchgate.net This provides a crucial counterpart to studies with labeled serine, offering a complete picture of serine homeostasis.
Serine Dehydratase Activity and Pyruvate (B1213749) Generation
DL-SERINE (1-13C) is used to investigate the catabolic conversion of serine to pyruvate, a reaction catalyzed by the enzyme L-serine dehydratase (L-SerDH). nih.gov This pathway directly links amino acid metabolism to central energy metabolism. In studies with Corynebacterium glutamicum, the use of 13C-labeled L-serine revealed that its carbon skeleton is primarily converted into pyruvate-derived metabolites. nih.gov The 13C label from the carboxyl group of serine is retained in the carboxyl group of pyruvate. Subsequent analysis of pyruvate-derived metabolites, such as alanine, allows for the quantification of this metabolic flux. The activity of L-SerDH can be a significant route for serine degradation, and its study is critical for understanding how cells balance amino acid pools and intermediates of the TCA cycle. nih.govgoogle.com
Glycine (B1666218) Cleavage System (GCS) and One-Carbon Unit Generation from Serine
One of the most significant applications of DL-SERINE (1-13C) is in measuring the flux of the serine-to-glycine interconversion, a pivotal reaction in one-carbon metabolism. This reversible reaction is catalyzed by serine hydroxymethyltransferase (SHMT). When [1-13C]serine is converted to glycine, its labeled carboxyl carbon is released as 13CO2 by the multi-enzyme glycine cleavage system (GCS). nih.gov This process is a primary source of one-carbon units for the cell.
Research in Chinese hamster ovary (CHO) cells has utilized [1-13C]serine to quantify the relative flux of serine to glycine. These studies have demonstrated a clear partitioning of serine and glycine metabolism, with mitochondrial SHMT being the primary pathway for the serine-to-glycine interconversion. nih.gov In CHO cells with deficient mitochondrial SHMT activity, the flux of serine to glycine, as measured by tracing the [1-13C]serine label, was dramatically reduced compared to wild-type cells. nih.gov
| Cell Line | Mitochondrial SHMT Activity Status | Serine to Glycine Flux (nmol/24 h per mg of DNA) |
|---|---|---|
| CHOm+ (Wild-Type) | Normal | 3080 ± 320 |
| CHOm- | Deficient | 80 ± 28 |
Data adapted from research on intracellular partitioning of serine and glycine metabolism. nih.gov
Contribution to One-Carbon Metabolism Dynamics
The catabolism of serine is a major engine for one-carbon metabolism, which provides single-carbon units for a variety of essential biosynthetic reactions. The use of isotopically labeled serine, including DL-SERINE (1-13C), is fundamental to quantifying the dynamics of this network.
Folate Cycle Intermediates and Methyl Group Transfer
The folate cycle is the biochemical network that carries and activates one-carbon units derived from serine. nih.gov When serine is converted to glycine by SHMT, its hydroxymethyl group (C-3) is transferred to tetrahydrofolate (THF), forming 5,10-methylene-THF. nih.gov This molecule is a central intermediate in the folate cycle. While the C-3 of serine is the primary source of one-carbon units, studies using [1-13C]serine are crucial for determining the rate at which serine enters this cycle by measuring the production of glycine and the associated release of CO2. nih.gov The rate of this flux directly impacts the availability of 5,10-methylene-THF, which can be further oxidized or reduced to generate other one-carbon folate derivatives used in various anabolic processes. nih.gov
Purine (B94841) and Pyrimidine (B1678525) Nucleotide Biosynthesis from Serine-Derived Carbon
One-carbon units derived from serine are essential for the de novo synthesis of purine and pyrimidine nucleotides. nih.gov Specifically, two carbon atoms in the purine ring (C-2 and C-8) and the methyl group of thymidylate (a pyrimidine) are donated by folate derivatives. acs.orgacs.org
Isotope tracing experiments are critical for delineating the flow of carbon from serine to nucleotides. While the C-1 of serine is not directly incorporated, its use as a tracer to measure serine-to-glycine flux provides a quantitative measure of the input into the one-carbon pool that fuels nucleotide synthesis. nih.gov To trace the direct incorporation of carbon, researchers use serine labeled at other positions, such as [2-13C]serine or [3-13C]serine. nih.govresearchgate.net For example, the C-2 of serine (which becomes the C-2 of glycine) is incorporated as the C-5 of the purine ring, while the C-3 of serine provides the one-carbon units for the C-2 and C-8 positions. acs.orgresearchgate.net By comparing the fluxes measured with [1-13C]serine to the incorporation patterns from other labeled serines, a comprehensive model of nucleotide biosynthesis can be constructed. mit.edunih.gov
| Serine Carbon Atom | Fate in Serine-to-Glycine Conversion | Incorporation into Purine Ring |
|---|---|---|
| C-1 (Carboxyl) | Released as CO2 by Glycine Cleavage System | Not Incorporated |
| C-2 (α-Carbon) | Becomes C-2 of Glycine | Incorporated as C-5 of Purine Ring |
| C-3 (Hydroxymethyl) | Transferred to THF to form 5,10-CH2-THF | Incorporated as C-2 and C-8 of Purine Ring |
Based on established biochemical pathways of one-carbon metabolism and nucleotide synthesis. acs.orgacs.orgresearchgate.net
Interplay with Methionine and Glutathione (B108866) Synthesis Pathways
DL-SERINE (1-13C) is instrumental in tracing the metabolic connections to the synthesis of two crucial molecules: methionine and glutathione. Serine provides the carbon backbone for cysteine biosynthesis through the transsulfuration pathway, which is a key step in glutathione (GSH) production. nih.gov In this pathway, homocysteine condenses with serine to form cystathionine (B15957), a reaction catalyzed by cystathionine β-synthase. nih.gov Subsequently, cystathionine is cleaved to produce cysteine, which is the rate-limiting amino acid for the synthesis of the antioxidant tripeptide, glutathione. tandfonline.com The liver is the primary site for this pathway. nih.gov
The methionine cycle is intrinsically linked to the transsulfuration pathway and, by extension, to serine metabolism. spandidos-publications.com Methionine is converted to S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular reactions. nih.gov After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. nih.gov This homocysteine can either be remethylated back to methionine or enter the transsulfuration pathway to produce cysteine, a fate influenced by serine availability. nih.govrupress.org Tracing studies with 13C-labeled serine can elucidate the flux through the transsulfuration pathway, revealing how serine availability impacts the balance between methionine regeneration and glutathione synthesis. nih.gov This is particularly relevant in cancer cells, where the demand for both methylation reactions and antioxidant capacity is often heightened. spandidos-publications.comrupress.org
Integration with Central Carbon Metabolism
The metabolic fate of DL-SERINE (1-13C) is not confined to amino acid and antioxidant metabolism; it is deeply integrated with the central carbon metabolic pathways that govern cellular energy and biosynthesis.
Anaplerosis and Cataplerosis in the Tricarboxylic Acid (TCA) Cycle
Anaplerosis is the process of replenishing tricarboxylic acid (TCA) cycle intermediates that are extracted for biosynthetic purposes, while cataplerosis is the removal of these intermediates. researchgate.netjianhaidulab.com Serine can contribute to the TCA cycle pool through its conversion to pyruvate. basicmedicalkey.com This pyruvate can then be carboxylated to form oxaloacetate, a key anaplerotic reaction catalyzed by pyruvate carboxylase. nih.gov Oxaloacetate is a critical intermediate that condenses with acetyl-CoA to initiate the TCA cycle. jianhaidulab.commdpi.com
By using DL-SERINE (1-13C), the labeled carbon can be tracked as it enters the TCA cycle via pyruvate and oxaloacetate. This allows for the quantification of serine's contribution to the anaplerotic flux, which is essential for maintaining the cycle's integrity, especially in rapidly proliferating cells that have high biosynthetic demands. nih.gov Conversely, TCA cycle intermediates can be used for the synthesis of non-essential amino acids, a cataplerotic process. jianhaidulab.com The balance between anaplerosis and cataplerosis is vital for cellular homeostasis, and tracing studies with labeled serine help to understand how this balance is maintained. researchgate.netmdpi.com
Interconnections with Glycolysis and Gluconeogenesis
Serine metabolism is bidirectionally linked with glycolysis and gluconeogenesis. Serine can be synthesized de novo from the glycolytic intermediate 3-phosphoglycerate. nih.govrupress.org Conversely, serine can be catabolized to pyruvate, which can then enter the gluconeogenic pathway to produce glucose. basicmedicalkey.com
The use of DL-SERINE (1-13C) allows for the direct measurement of the flux from serine to glucose via gluconeogenesis. physiology.org The labeled carbon from serine will be incorporated into glucose, and the extent of this incorporation reflects the activity of the gluconeogenic pathway. mdpi.com This is particularly important in understanding metabolic states such as fasting, where gluconeogenesis is critical for maintaining blood glucose levels. basicmedicalkey.com Furthermore, the interplay between glycolysis and serine synthesis is tightly regulated. For instance, low serine levels can inhibit the activity of pyruvate kinase M2 (PKM2), a key glycolytic enzyme, thereby redirecting glycolytic flux towards serine biosynthesis. nih.gov
Linkages to Lipid and Sphingolipid Biosynthesis
Serine is a fundamental building block for the synthesis of sphingolipids, a class of lipids with crucial roles in cell structure and signaling. rsc.org The initial and rate-limiting step in de novo sphingolipid biosynthesis is the condensation of serine with palmitoyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT). rsc.orgfrontiersin.orgnih.gov This reaction forms the sphingoid base backbone common to all sphingolipids. rsc.org
By tracing DL-SERINE (1-13C), researchers can follow the incorporation of the labeled carbon into various sphingolipid species, such as ceramides (B1148491) and more complex sphingolipids. biorxiv.org This provides a direct measure of the rate of de novo sphingolipid synthesis and allows for the investigation of how this pathway is regulated in different cellular contexts. Alterations in sphingolipid metabolism are implicated in various diseases, and understanding the contribution of serine to this pathway is crucial. frontiersin.orgresearchgate.net
Pathway Remodeling in Specific Biological Contexts
The metabolic network is not static but is dynamically remodeled in response to different physiological and pathological conditions. The use of DL-SERINE (1-13C) is invaluable for studying these adaptations.
Metabolic Reprogramming in Proliferating Cell Models (e.g., Cancer Cell Lines, Microbial Communities)
Rapidly proliferating cells, such as cancer cells and certain microbial communities, exhibit significant metabolic reprogramming to meet the high demands for biomass production and energy. mdpi.comnih.gov The serine synthesis pathway is often upregulated in cancer to support the increased need for nucleotides, lipids, and redox balance. nih.govrupress.orgfrontiersin.org
Tracing studies with DL-SERINE (1-13C) in cancer cell lines have revealed an increased flux of serine towards nucleotide synthesis and glutathione production. nih.gov This metabolic shift supports rapid cell division and helps to mitigate the oxidative stress associated with accelerated metabolism. mdpi.com For example, the one-carbon units derived from serine are essential for the synthesis of purines and thymidylate. rupress.org Furthermore, the contribution of serine to anaplerosis is often enhanced in cancer cells to maintain a functional TCA cycle for biosynthesis. nih.gov By elucidating these metabolic dependencies, researchers can identify potential therapeutic targets to disrupt cancer cell proliferation. frontiersin.org
Table 1: Key Research Findings from DL-SERINE (1-13C) Tracing Studies
| Metabolic Pathway | Key Finding | Biological Context | Reference |
| Glutathione Synthesis | Serine provides the carbon backbone for cysteine, the rate-limiting precursor for glutathione. | General cellular antioxidant defense | nih.gov, tandfonline.com |
| Methionine Cycle | Serine availability influences the fate of homocysteine, balancing methionine regeneration and cysteine production. | Cellular methylation and antioxidant status | rupress.org, spandidos-publications.com |
| TCA Cycle Anaplerosis | Serine contributes to the TCA cycle intermediate pool via its conversion to pyruvate and then oxaloacetate. | Maintaining biosynthetic capacity in proliferating cells | nih.gov |
| Gluconeogenesis | The carbon from serine can be incorporated into glucose, indicating active gluconeogenesis. | Fasting and metabolic regulation | basicmedicalkey.com, physiology.org |
| Sphingolipid Biosynthesis | Serine is the direct precursor for the sphingoid base backbone in de novo sphingolipid synthesis. | Membrane structure and cell signaling | rsc.org, frontiersin.org |
| Cancer Metabolism | Increased flux of serine towards nucleotide and glutathione synthesis to support proliferation and redox balance. | Cancer cell lines | nih.gov, nih.gov, rupress.org |
Neuronal and Glial Cell Serine Metabolism
The intricate metabolic relationship between neurons and glial cells is fundamental to brain function, and the metabolism of serine is a key example of this interdependence. Isotopic tracing studies using DL-SERINE (1-13C) and other labeled precursors have been instrumental in dissecting the distinct yet complementary roles of these cell types. A crucial finding is the metabolic compartmentalization of serine synthesis, with astrocytes serving as the primary producers of L-serine, which is then supplied to neurons.
Astrocytes are uniquely equipped for the de novo synthesis of L-serine from the glycolytic intermediate 3-phosphoglycerate. biorxiv.org This is evidenced by the high expression of 3-phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in this pathway, within astrocytes. biorxiv.org In contrast, neurons exhibit faint or undetectable levels of this enzyme, indicating their reliance on an external supply of serine. frontiersin.org Studies using [U-13C]glucose as a tracer have confirmed that astrocytes actively synthesize L-serine from glucose. biorxiv.org Once synthesized, L-serine is released by astrocytes and taken up by neurons, a process often referred to as the "serine shuttle." oup.com This astrocytic-derived serine is vital for neuronal survival and the synthesis of essential molecules, including other amino acids, lipids, and nucleotides. biorxiv.org
Further complexity is added by the ability of astroglial cells to synthesize serine from glycine. Research utilizing [2-13C]glycine in primary astroglial cultures has demonstrated the conversion of glycine to serine, identifying newly synthesized [2-13C]serine and [3-13C]serine. physiology.orgnih.gov This bidirectional conversion, catalyzed by serine hydroxymethyltransferase (SHMT), highlights the dynamic interplay between these two amino acids within glial cells. physiology.org
Neurons, upon taking up L-serine from astrocytes, utilize it for various metabolic purposes. A significant neuronal pathway is the conversion of L-serine to D-serine by the enzyme serine racemase. oup.com D-serine is a critical neuromodulator, acting as a co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors, thereby playing a vital role in synaptic plasticity and neurotransmission. oup.comresearchgate.net Tracing studies have helped to understand the distribution and metabolism of D-serine in different brain regions. researchgate.net
Isotopic labeling has also shed light on the contribution of serine to other metabolic pathways within the brain. For instance, in neuronal models, tracing with D-[13C6]-glucose has shown that a significant portion of the serine and glycine pools are derived from glucose, which are in turn used for the synthesis of glutathione, a key antioxidant. mdpi.com
Table 1: Research Findings on Neuronal and Glial Serine Metabolism Using 13C Tracers
| Tracer Used | Cell Type/Model | Key Finding | Reference |
|---|---|---|---|
| [U-13C]glucose | Human neural stem cell-derived astrocytes | Demonstrated lower relative de novo serine biosynthesis rates (5%) compared to mixed cultures (24%), with most serine being taken up from the medium. | nih.gov |
| [2-13C]glycine | Rat primary astroglial cells | Showed that astrocytes can synthesize serine from glycine, releasing it into the medium. This newly synthesized serine can then be used by other cells, including neurons. | physiology.org |
| [U-13C]serine | Fasted mice (oral gavage) | Indicated that serine is actively taken up by the brain and contributes to nucleotide biosynthesis, which is crucial for cell proliferation. | biorxiv.org |
| D-[13C6]-glucose | Human induced pluripotent stem cell-derived neurons | Revealed that approximately 11% of the serine pool and 7% of the glycine pool were enriched with 13C, indicating their synthesis from glucose. | mdpi.com |
Hepatic and Other Organ-Specific Metabolic Contributions
The liver plays a central and distinct role in the body's serine homeostasis, acting as a major hub for both the synthesis and catabolism of this amino acid. Isotopic tracing studies with DL-SERINE (1-13C) and other labeled forms of serine have been pivotal in uncovering the liver's unique metabolic wiring compared to other organs like the kidneys and adipose tissue.
A key feature of hepatic serine metabolism is its preference for glycine as a substrate for synthesis, in contrast to the brain's reliance on glucose. nih.gov Studies in rats have shown that glycine is a significant carbon source for L-serine synthesis in the liver. nih.gov This is consistent with findings that the activity of PHGDH, the enzyme for glucose-derived serine synthesis, is relatively low in the liver compared to the high activity of SHMT, which mediates the conversion of glycine to serine. nih.gov
The liver is also a primary site for serine catabolism, particularly for gluconeogenesis. mdpi.com Oral administration of [U-13C]serine to fasted mice has demonstrated the rapid conversion of serine to glucose, with significant enrichment of 13C in circulating glucose. nih.gov Serine can be converted to pyruvate by the enzyme serine dehydratase, which is then used to synthesize glucose. mdpi.com This pathway is a vital contributor to maintaining blood glucose levels during periods of fasting.
In addition to gluconeogenesis, the liver utilizes serine for the synthesis of other crucial molecules. Comprehensive metabolic tracing with [13C1]-serine has shown that the liver has the highest rate of de novo cysteine synthesis via the transsulfuration pathway among all tissues, a process where serine provides the carbon backbone for cysteine. nih.gov
The kidneys also play a significant role in serine metabolism, primarily by synthesizing serine from circulating glycine and releasing it into the bloodstream for use by other tissues. nih.govnih.gov This is in contrast to the liver, which both synthesizes and catabolizes serine. The kidneys' capacity for serine synthesis from glucose is limited, further highlighting the organ-specific preference for different substrates. nih.gov
Table 2: Organ-Specific Contributions to Serine Metabolism Revealed by 13C Tracing
| Organ | Primary Substrate for Serine Synthesis | Major Metabolic Fate of Serine | Key Research Finding from Isotopic Tracing | Reference |
|---|---|---|---|---|
| Liver | Glycine | Gluconeogenesis, Cysteine synthesis, Pyruvate synthesis | [U-13C]serine is rapidly converted to glucose and glycine. The liver shows the highest rate of de novo cysteine synthesis from serine. | nih.govnih.gov |
| Kidney | Glycine | Release into circulation | Utilizes circulating glycine to synthesize and release L-serine. Limited synthesis from glucose. | nih.govnih.gov |
| Brain (Astrocytes) | Glucose | Supply to neurons, D-serine synthesis, Glutathione synthesis | [U-13C]glucose is a primary precursor for de novo serine synthesis in astrocytes. | biorxiv.org |
| Adipose Tissue | Glucose | Lipid synthesis, Production of adipocytokines | Serine levels are altered in the adipose tissue of individuals with type 2 diabetes, and serine-related molecules can affect insulin (B600854) sensitivity. | diva-portal.orgpnas.org |
Enzymatic Reaction Mechanism and Kinetic Studies Utilizing Dl Serine 1 13c
Characterization of Enzyme Kinetics with 13C-Labeled Substrates
Isotopically labeled substrates are crucial for monitoring enzyme activity and characterizing kinetic parameters, particularly within complex biological mixtures or living cells. nih.govresearchgate.net The use of 13C-labeled serine allows for precise measurement of its conversion to products via techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, distinguishing the reaction from other metabolic noise. researchgate.netresearchgate.net
A key question when using labeled substrates is whether the isotopic substitution itself alters the enzyme's catalytic activity. Generally, for carbon-13, the change in mass is small, and significant kinetic differences are not always expected unless the labeled position is directly involved in a bond-breaking or bond-forming event in the rate-limiting step of the reaction. nih.gov
Detailed research findings have been reported for serine palmitoyltransferase (SPT), the first enzyme in sphingolipid biosynthesis, which condenses L-serine and palmitoyl-CoA. nih.gov Studies on recombinant human and bacterial (Sphingomonas paucimobilis) SPT isozymes have characterized the kinetic parameters using various L-serine isotopologues, including [2-13C]L-serine. For the bacterial SPT (SpSPT), the kinetic values obtained with [2-13C]L-serine were found to be equivalent to those of the unlabeled ("light") L-serine. nih.gov This indicates that the 13C label at the C2 position does not significantly impact the catalytic efficiency of this particular enzyme. nih.gov
Table 1: Kinetic Parameters of S. paucimobilis Serine Palmitoyltransferase (SpSPT) with L-Serine and [2-13C]L-Serine
| Substrate | KM (mM) | Specific Activity (nmol·min−1·mg−1) |
|---|---|---|
| L-Serine | 1.56 ± 0.10 | 386.3 ± 39.7 |
| [2-13C]L-Serine | 3.64 ± 0.61 | 410.6 ± 25.5 |
Data sourced from a study on isotopically labeled substrates and serine palmitoyltransferase. nih.gov
These findings underscore the importance of empirically validating the kinetic behavior of labeled substrates, as the absence of an isotope effect is a critical assumption in many metabolic flux analysis experiments. nih.govnih.gov
Elucidation of Reaction Mechanisms and Identification of Intermediates
Tracing the path of 13C from labeled serine through a metabolic pathway is a powerful method for confirming reaction mechanisms and identifying transient or stable intermediates. nih.gov This technique has been instrumental in understanding the metabolism of serine, a central node in biosynthesis. wikipedia.org
One prominent example is the study of one-carbon metabolism, which is fueled by the conversion of serine to glycine (B1666218). This reaction is catalyzed by serine hydroxymethyltransferase (SHMT) and releases a one-carbon unit carried by tetrahydrofolate (THF). wikipedia.orgpnas.org Metabolic flux analysis using 13C-labeled serine has been employed to track the flow of these one-carbon units into essential biosynthetic pathways, such as the de novo synthesis of purines. pnas.org In one study, cancer cells were fed with 13C-labeled serine, and the incorporation of the label into downstream metabolites was monitored. The results showed a clear flux from serine to glycine and subsequently into purine (B94841) intermediates like inosine (B1671953) monophosphate (IMP), adenosine (B11128) monophosphate (AMP), and guanosine (B1672433) monophosphate (GMP), confirming the direct metabolic linkage. pnas.org
Similarly, 13C-labeling experiments have been used to confirm the in vivo activity of novel, engineered metabolic pathways. In a study implementing a "Serine Shunt" in Escherichia coli to convert formate (B1220265) to formaldehyde, 13C-formate was used as a tracer. oup.combiorxiv.org The pathway involves the formation of serine from glycine and a C1 unit derived from formate. The subsequent cleavage of the synthesized 13C-labeled serine confirmed the successful operation of the shunt and the production of the target molecule. oup.combiorxiv.org
Furthermore, the analysis of serine isotopomers (molecules of serine that differ only in their isotopic composition) can reveal details about the activity of specific enzymes and the metabolic state of cellular compartments. For instance, by providing cells with [2-13C]glycine, researchers can monitor the formation of various 13C-serine isotopomers via 13C magnetic resonance spectroscopy (MRS). nih.gov The synthesis of these isotopomers is dependent on the mitochondrial glycine cleavage system (GCS) and SHMT, and their relative abundance can serve as a non-invasive indicator of the mitochondrial redox state (NAD+/NADH ratio). nih.govnih.gov
Investigation of Kinetic Isotope Effects in Serine-Metabolizing Enzymes
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. d-nb.info Measuring the 13C-KIE is a sensitive probe for understanding the transition state of an enzyme-catalyzed reaction. A significant KIE typically indicates that the C-C, C-H, or C-N bond involving the labeled carbon is being broken or formed in the rate-determining step of the reaction. nih.govfrontiersin.org
Detailed KIE studies have been conducted on serine hydroxymethyltransferase (SHMT), a key enzyme in one-carbon metabolism that cleaves serine into glycine and a methylene (B1212753) group. frontiersin.orgresearchgate.net It was hypothesized that a KIE in the SHMT reaction could be responsible for the observed depletion of 13C in biological methyl groups. frontiersin.org To test this, researchers measured the KIE at the C2 and C3 positions of serine during the reaction catalyzed by cytosolic SHMT from pig liver. frontiersin.orgresearchgate.net The assay involved coupling the SHMT reaction to a second enzymatic reaction to ensure irreversibility. researchgate.net
Table 2: Kinetic Isotope Effects (KIE) on the Serine Hydroxymethyltransferase (SHMT) Reaction
| Labeled Position in Serine | Kinetic Isotope Effect 13(VMax/Km) |
|---|---|
| C1 | 0.995 ± 0.005 |
| C2 | 0.995 ± 0.007 |
| C3 | 0.994 ± 0.006 |
Data from a study investigating the contribution of SHMT to 13C depletion. frontiersin.org
Advanced Methodologies and Emerging Directions in Dl Serine 1 13c Research
Spatially Resolved Metabolic Tracing Techniques
Traditional metabolomics provides an average snapshot of metabolite concentrations within a bulk tissue or cell population, masking the intricate spatial heterogeneity of metabolic processes. Spatially resolved metabolic tracing, a cutting-edge field, overcomes this limitation by mapping the distribution of metabolites directly within tissue sections. When combined with isotope tracers like DL-SERINE (1-13C), these techniques can visualize metabolic activity and pathway flux with geographical precision.
Mass Spectrometry Imaging (MSI) is the primary technology driving this field. Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Desorption Electrospray Ionization (DESI) allow for the label-free detection of hundreds of metabolites from a tissue slice, generating a molecular map of their distribution. kuleuven.be By introducing a ¹³C-labeled substrate, researchers can trace its conversion into downstream products across different regions of a sample. kuleuven.bemdpi.com For instance, studies have successfully used ¹³C-labeled serine to investigate metabolism in cancer tissues, revealing how different areas within a tumor utilize serine. cam.ac.ukscispace.com
The application of DL-SERINE (1-13C) in this context would enable researchers to:
Visualize Decarboxylation Activity: The loss of the ¹³C-label as ¹³CO₂ can be indirectly mapped by observing the disappearance of the M+1 signal of serine and the appearance of unlabeled downstream products in specific regions.
Trace One-Carbon Metabolism in Situ: The remaining two carbons of serine can enter the one-carbon cycle. By tracking these unlabeled fragments while knowing the initial position of the label, spatial dynamics of this crucial pathway can be inferred.
Differentiate Metabolic Niches: In complex tissues like tumors or the kidney, different cell types and microenvironments exhibit distinct metabolic profiles. mdpi.com Spatially resolved tracing with DL-SERINE (1-13C) can pinpoint regions with high or low serine uptake and utilization, linking metabolic function to histopathological features. kuleuven.beresearchgate.net For example, one study noted that serine was highly distributed in the renal cortex. mdpi.com
While the technology is still evolving, the integration of stable isotope tracing with MSI provides a powerful method to understand metabolic reprogramming in its native spatial context. kuleuven.be
Development of Novel Isotopic Labeling Strategies and Tracers
The precision and scope of information obtained from a tracer experiment are critically dependent on the choice of the isotopic tracer and the experimental design. vanderbilt.edu The use of DL-SERINE (1-¹³C) is part of a broader toolkit of labeling strategies designed to probe specific aspects of metabolism.
Parallel Labeling Experiments: A powerful strategy to improve the accuracy and resolution of flux maps is the use of parallel labeling experiments. Instead of relying on a single tracer, cells are cultured in parallel with different ¹³C-labeled substrates (e.g., [1-¹³C]glucose, [U-¹³C]glutamine, or different serine isotopologues). rsc.orgasm.orgpnas.org The combined data from these experiments provide more constraints for the computational model, leading to more precise flux estimations. vanderbilt.edu For example, using [1,2-¹³C]glucose is highly effective for analyzing glycolysis and the pentose (B10789219) phosphate (B84403) pathway, while [U-¹³C]glutamine is preferred for studying the TCA cycle. rsc.org A serine tracer like DL-SERINE (1-¹³C) would complement these by specifically reporting on pathways directly involving the serine carboxyl group.
Position-Specific and Multi-Isotope Tracers: The position of the isotopic label within a molecule is crucial. Different isotopologues of serine can be used to answer different biological questions. The availability of various labeled forms of serine allows for highly specific experimental designs. otsuka.co.jpotsuka.co.jp
| Serine Isotopologue | Primary Research Application | Citation(s) |
| DL-SERINE (1-¹³C) | Tracing the fate of the carboxyl carbon, particularly in decarboxylation reactions central to one-carbon metabolism. | rsc.org |
| DL-SERINE (2-¹³C) | Following the α-carbon as it is transferred during the glycine (B1666218) cleavage system and other pathways. | otsuka.co.jp |
| DL-SERINE (3-¹³C) | Tracking the hydroxymethyl group, which is a primary source of one-carbon units for the folate cycle. | uni.lu |
| L-SERINE (U-¹³C) | Tracing the entire serine backbone into downstream products like proteins, lipids, and nucleotides. | pnas.orgcore.ac.uk |
| DL-SERINE (¹⁵N) | Following the nitrogen atom through amino acid transamination and biosynthesis pathways. | rsc.orgotsuka.co.jp |
| DL-SERINE (D₃) | Probing redox reactions and hydrogen exchange by tracing deuterium (B1214612) atoms. | otsuka.co.jpnih.gov |
This table is based on commercially available tracers and general principles of metabolic tracing.
Furthermore, combining different types of stable isotopes, such as ¹³C, ¹⁵N, and ²H (deuterium), in a single experiment or in parallel experiments, can reveal even more about metabolic networks, including redox metabolism and nitrogen flux. rsc.orgnih.gov
Computational and Systems Biology Approaches for Metabolic Network Reconstruction and Simulation
The data generated from DL-SERINE (1-¹³C) tracer experiments are complex mass isotopomer distributions that require sophisticated computational tools for interpretation. biorxiv.org The field of systems biology provides the framework for this analysis, where mathematical models of metabolic networks are built and then used to simulate labeling patterns and estimate fluxes.
Metabolic Flux Analysis (MFA) Software: Numerous software packages have been developed to automate the complex calculations involved in ¹³C-MFA. These tools take the metabolic network structure, tracer information, and mass spectrometry data as input to estimate the intracellular fluxes that best explain the observed labeling patterns.
| Software Tool | Key Features | Platform | Citation(s) |
| OpenMebius | Open-source; performs both steady-state (MFA) and isotopically non-stationary (INST-MFA) analysis. | MATLAB | rsc.orgacs.orgresearchgate.net |
| INCA | Widely used; performs MFA, INST-MFA, and tracer experiment design. | MATLAB | vanderbilt.eduacs.org |
| 13CFLUX2 | A successor to the original 13CFLUX; powerful tool for steady-state MFA and experiment design. | Closed-source | vanderbilt.eduacs.org |
| FreeFlux | A newer, open-source package designed for time-efficient INST-MFA. | Python | acs.org |
| p¹³CMFA | An approach, not a standalone software, that integrates ¹³C-MFA with flux balance analysis and omics data. Often implemented in custom scripts. | Python/MATLAB | biorxiv.orgresearchgate.net |
Advanced Modeling Techniques:
Isotopically Non-Stationary ¹³C-MFA (INST-MFA): Traditional MFA assumes that the system has reached an "isotopic steady state," where the labeling pattern of metabolites is stable. However, this can take a long time for some pathways. INST-MFA analyzes the dynamic changes in labeling over time before a steady state is reached. rsc.orgresearchgate.net This approach can provide flux information for slower pathways and requires less incubation time but is computationally more intensive. rsc.orgresearchgate.net Software like OpenMebius and INCA are capable of performing INST-MFA. vanderbilt.eduresearchgate.net
Genome-Scale Modeling: While most ¹³C-MFA focuses on central carbon metabolism, efforts are underway to apply it to genome-scale models. biorxiv.org Approaches like p¹³CMFA are designed to handle the complexity and underdetermination of these large networks, providing a more global view of metabolism. biorxiv.org
These computational approaches are essential for transforming raw data from a DL-SERINE (1-¹³C) experiment into meaningful biological knowledge about metabolic network structure and function.
Q & A
Basic Research Questions
Q. How is DL-Serine (1-13C) synthesized and characterized to ensure isotopic purity for metabolic studies?
- Methodology : Synthesis typically involves enzymatic or chemical incorporation of 13C at the C1 position. Isotopic purity (>98%) is verified via nuclear magnetic resonance (NMR) and mass spectrometry (MS). Certificates of Analysis (CoA) from suppliers (e.g., Cambridge Isotope Laboratories) provide critical data on isotopic enrichment, chemical purity, and solvent residues . Researchers must cross-validate purity using in-house NMR (e.g., 13C-NMR at 125 MHz) and compare spectra against unlabeled DL-serine controls to confirm labeling efficiency .
Q. What are the primary applications of DL-Serine (1-13C) in tracing metabolic pathways?
- Experimental Design : DL-Serine (1-13C) is infused into cell cultures or model organisms to track carbon flux through glycolysis, serine biosynthesis, or one-carbon metabolism. Isotope-ratio MS or 13C-NMR is used to quantify labeled metabolites. For example, in cancer metabolism studies, researchers measure incorporation into downstream products like glycine or nucleotides to map pathway activity . Standard protocols recommend pulse-chase experiments with timed sampling to capture dynamic flux .
Q. How should researchers prepare DL-Serine (1-13C) solutions to minimize isotopic dilution in cell-based assays?
- Best Practices : Use serum-free media to avoid unlabeled serine interference. Pre-equilibrate cells in isotope-free conditions before introducing DL-Serine (1-13C). Quantify intracellular metabolite pools via LC-MS to correct for dilution effects. Ensure solution pH matches physiological conditions (7.4) to maintain stability .
Advanced Research Questions
Q. How can contradictory data from 13C-NMR and mass spectrometry in metabolic flux studies be resolved?
- Data Analysis : Contradictions may arise from differential sensitivity of techniques (e.g., NMR detects positional labeling, while MS measures total enrichment). Triangulate results by:
- Validating NMR assignments with spiking experiments using synthetic standards.
- Applying isotopomer spectral analysis (ISA) to MS data to reconcile fractional enrichment discrepancies.
- Replicating experiments under controlled humidity and temperature to rule out environmental artifacts .
Q. What experimental design considerations are critical for in vivo studies using hyperpolarized DL-Serine (1-13C) in dynamic nuclear polarization (DNP) MRI?
- Methodological Challenges : Hyperpolarization requires rapid dissolution and injection to maintain signal longevity. Key steps include:
- Optimizing polarization time (e.g., 1–2 hours at 1.5 K) and dissolution solvent (pH-buffered saline).
- Using preclinical models (e.g., rodents) with controlled respiratory rates to minimize motion artifacts.
- Calibrating MRI sequences (e.g., EPSI vs. CSI) to balance spatial resolution and 13C signal decay .
Q. How can researchers integrate DL-Serine (1-13C) tracing data with multi-omics datasets to model metabolic network perturbations?
- Advanced Workflow :
Pair 13C flux data with transcriptomics (RNA-seq) to identify enzyme expression changes.
Use constraint-based modeling (e.g., COBRA Toolbox) to simulate flux distributions under genetic or nutrient perturbations.
Validate predictions via CRISPR knockout of key enzymes (e.g., PHGDH in serine biosynthesis) and re-measure flux .
Q. What strategies mitigate isotopic label scrambling in long-term DL-Serine (1-13C) studies?
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
